
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a butan-2-yl group, and a difluoroethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides.
Incorporation of the difluoroethyl group: This can be done through electrophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
- 3-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide
- 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the butan-2-yl and difluoroethyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and effects.
特性
分子式 |
C10H16F2N4O |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
3-amino-N-butan-2-yl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16F2N4O/c1-3-6(2)14-10(17)7-4-16(5-8(11)12)15-9(7)13/h4,6,8H,3,5H2,1-2H3,(H2,13,15)(H,14,17) |
InChIキー |
GUTCAWMLDROVMN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


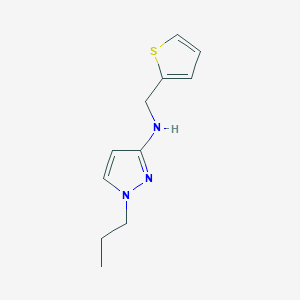
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736147.png)
amine](/img/structure/B11736151.png)
![2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736159.png)
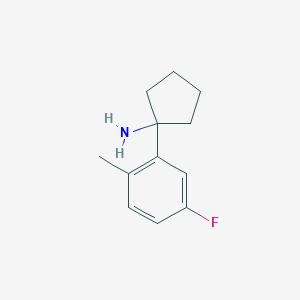
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)
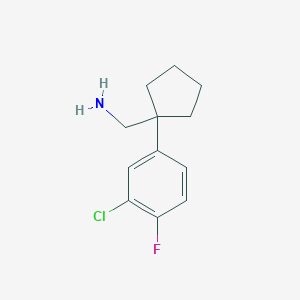
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)
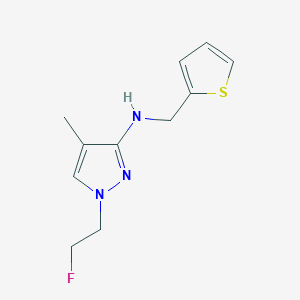
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736226.png)
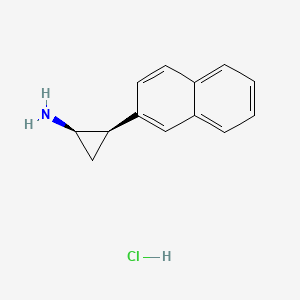
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11736247.png)
![1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736248.png)
